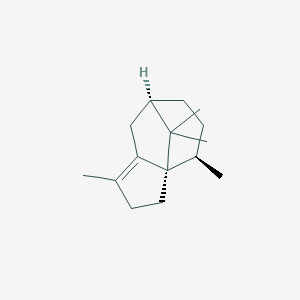
Cipeno
Descripción general
Descripción
Cyperene is a sesquiterpene hydrocarbon predominantly found in the essential oils of various Cyperus species, such as Cyperus rotundus and Cyperus conglomeratus . It is known for its distinctive aroma and is a significant component of the essential oils extracted from these plants. Cyperene has been studied for its potential pharmacological properties, including antioxidant, antibacterial, and anti-inflammatory activities .
Aplicaciones Científicas De Investigación
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Cyperene is a major component of the essential oil derived from the rhizomes of Cyperus rotundus It’s known thatCyperus rotundus has been widely used in traditional medicine to treat various conditions such as nervous and gastrointestinal system diseases, inflammation, liver disease, stomach pain, breast tenderness, dysmenorrhea, and menstrual irregularities .
Mode of Action
The essential oil ofCyperus rotundus, which contains Cyperene, has been reported to exhibit antioxidant, DNA damage protective, cytotoxic activities, and antibacterial activity against foodborne pathogens . These biological activities were dose-dependent, increasing with higher dosage in a certain concentration range .
Biochemical Pathways
The essential oil ofCyperus rotundus has been shown to have effects on the digestive system, nervous system, gynecological diseases, and other bioactivities like antioxidant, anti-inflammatory, anti-cancer, insect repellent, anti-microbial activity, etc .
Result of Action
The essential oil of Cyperus rotundus, which contains Cyperene, has been reported to have an excellent antioxidant activity, protective effect against DNA damage, and cytotoxic effects on the human neuroblastoma SH-SY5Y cell, as well as antibacterial activity against several foodborne pathogens . These effects were dose-dependent, increasing with higher dosage in a certain concentration range .
Análisis Bioquímico
Biochemical Properties
Cyperene interacts with various enzymes, proteins, and other biomolecules. It is a vital component of the essential oil in Cyperus rotundus, contributing to its antioxidant, DNA damage protective, cytotoxic, and antibacterial activities .
Cellular Effects
Cyperene influences cell function by exerting antioxidant, DNA damage protective, and cytotoxic effects. It also has antibacterial activity against foodborne pathogens . These effects are dose-dependent, increasing with higher dosage in a certain concentration range .
Molecular Mechanism
At the molecular level, Cyperene exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyperene typically involves the extraction of essential oils from Cyperus species through hydrodistillation . The essential oil is then subjected to gas chromatography-mass spectrometry (GC-MS) to isolate and identify cyperene as a major component .
Industrial Production Methods: Industrial production of cyperene is primarily based on the large-scale cultivation of Cyperus plants, followed by the extraction of essential oils using hydrodistillation. The essential oil is then purified to isolate cyperene. This method is preferred due to its efficiency in yielding high concentrations of cyperene .
Análisis De Reacciones Químicas
Types of Reactions: Cyperene undergoes various chemical reactions, including:
Oxidation: Cyperene can be oxidized to form oxygenated derivatives such as cyperol and cyperotundone.
Reduction: Reduction reactions can convert cyperene into more saturated hydrocarbons.
Substitution: Cyperene can undergo substitution reactions, particularly electrophilic aromatic substitution, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens and nitrating agents.
Major Products:
Oxidation: Cyperol, cyperotundone
Reduction: Saturated hydrocarbons
Substitution: Halogenated and nitrated derivatives
Comparación Con Compuestos Similares
Cyperene is often compared with other sesquiterpenes found in Cyperus species, such as:
Cyperol: An oxygenated derivative of cyperene with similar pharmacological properties.
Cyperotundone: Another oxygenated sesquiterpene with potent biological activities.
Caryophyllene: A sesquiterpene with anti-inflammatory and analgesic properties.
Uniqueness of Cyperene: Cyperene is unique due to its high concentration in the essential oils of Cyperus species and its broad spectrum of biological activities. Its distinctive aroma also sets it apart from other sesquiterpenes .
Propiedades
IUPAC Name |
(1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-11(2)5-6-12(9-13(10)15)14(15,3)4/h11-12H,5-9H2,1-4H3/t11-,12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBLDXVIGWSICW-JMSVASOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC3=C(CCC13C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2CC3=C(CC[C@]13C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037156 | |
| Record name | Cyperene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2387-78-2 | |
| Record name | (-)-Cyperene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2387-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyperene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyperene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-3A,7-Methanoazulene, 2,4,5,6,7,8-hexahydro-1,4,9,9-tetramethyl-, (3ar-(3aalpha,4beta,7alpha))- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


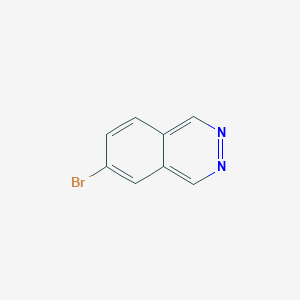
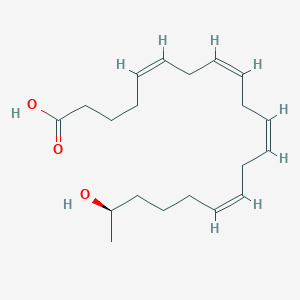
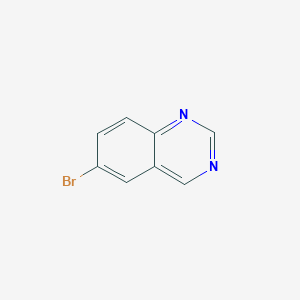
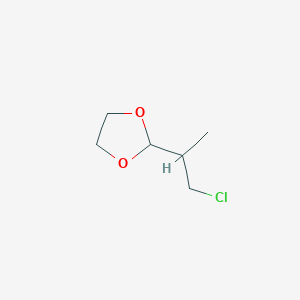
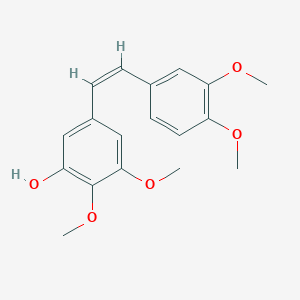
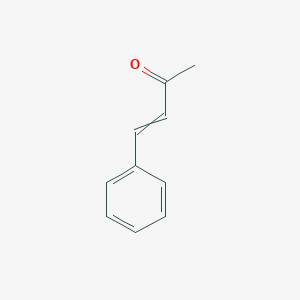
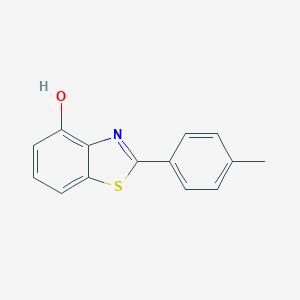
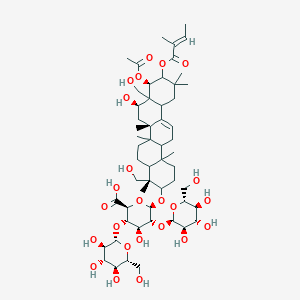
![2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B49668.png)
![4-[[(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B49670.png)
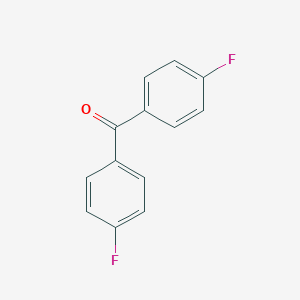
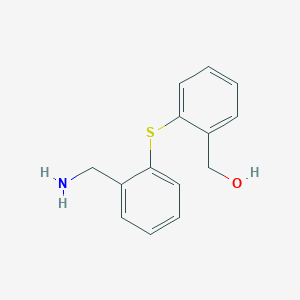
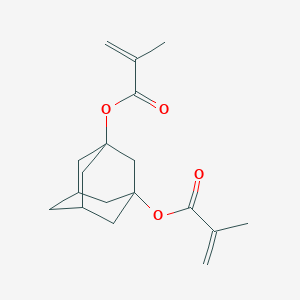
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
